molecular formula C10H15NO6 B13864323 (2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate

(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate

Cat. No.: B13864323
M. Wt: 245.23 g/mol
InChI Key: JAKAGORNYWRLPX-GGUYCOGGSA-N
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Description

(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including an acetamido group, a hydroxy group, and a tetrahydropyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate involves multiple steps, including the formation of the tetrahydropyran ring and the introduction of functional groups such as the acetamido and hydroxy groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, batch reactors, and the use of advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate involves its interaction with specific molecular targets and pathways. The acetamido group may interact with enzymes or receptors, while the hydroxy group can form hydrogen bonds with other molecules. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R,4R,6R)-3-Acetamido-2-hydroxy-6-methyl-5-oxotetrahydro-2H-pyran-4-yl Acetate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features distinguish it from other similar compounds, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H15NO6

Molecular Weight

245.23 g/mol

IUPAC Name

[(2R,3R,4R,6R)-3-acetamido-2-hydroxy-6-methyl-5-oxooxan-4-yl] acetate

InChI

InChI=1S/C10H15NO6/c1-4-8(14)9(17-6(3)13)7(10(15)16-4)11-5(2)12/h4,7,9-10,15H,1-3H3,(H,11,12)/t4-,7-,9-,10-/m1/s1

InChI Key

JAKAGORNYWRLPX-GGUYCOGGSA-N

Isomeric SMILES

C[C@@H]1C(=O)[C@@H]([C@H]([C@@H](O1)O)NC(=O)C)OC(=O)C

Canonical SMILES

CC1C(=O)C(C(C(O1)O)NC(=O)C)OC(=O)C

Origin of Product

United States

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